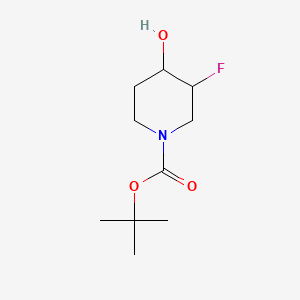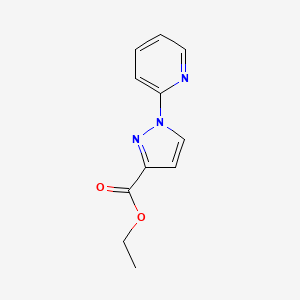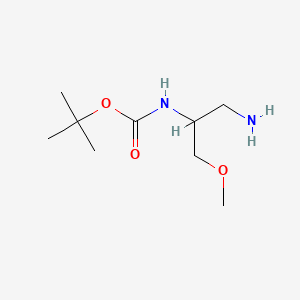
2-丙基己酸-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid, which is an impurity found in valproic acid . It has a molecular formula of C9H11D7O2 and a molecular weight of 165.28 .
Molecular Structure Analysis
The IUPAC name for 2-Propylhexanoic Acid-d7 is 2-(1,1,2,2,3,3,3-Heptadeuteriopropyl)Hexanoic Acid . The InChI isInChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 . Physical And Chemical Properties Analysis
2-Propylhexanoic Acid has a molecular weight of 158.24 g/mol. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count. It has 6 rotatable bond counts. Its exact mass is 158.130679813 g/mol and its monoisotopic mass is 158.130679813 g/mol .科学研究应用
Drug Development
“2-Propylhexanoic Acid-d7” is a labelled analogue of 2-Propylhexanoic Acid, which is an impurity found in valproic acid . This makes it useful in the field of drug development, particularly in the study and development of drugs related to valproic acid.
Organic Synthesis
This compound can be used in organic synthesis. The presence of deuterium atoms makes it a valuable tool in reactions where the isotopic effect of deuterium can influence the outcome of the reaction or the mechanism can be studied.
Material Science
In material science, “2-Propylhexanoic Acid-d7” can be used in the development of new materials. The deuterium atoms can alter the properties of the material, making it possible to create materials with unique characteristics.
Metabolic Research
Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . “2-Propylhexanoic Acid-d7” can be used in metabolic research to trace the metabolic pathways of 2-Propylhexanoic Acid.
Environmental Studies
In environmental studies, “2-Propylhexanoic Acid-d7” can be used as a tracer to study the environmental fate and transport of 2-Propylhexanoic Acid .
Chemical Reference
Small molecule compounds labeled with stable isotopes can be used as chemical reference for chemical identification, qualitative, quantitative, detection, etc . “2-Propylhexanoic Acid-d7” can serve as a reference compound in various types of analytical chemistry applications.
NMR Solvents
Various types of NMR solvents can be used to study the structure, reaction mechanism and reaction kinetics of compounds . “2-Propylhexanoic Acid-d7” can be used in NMR studies due to its deuterium atoms.
Clinical Diagnostics
In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . “2-Propylhexanoic Acid-d7” could potentially be used in these applications due to its unique isotopic signature.
作用机制
Target of Action
2-Propylhexanoic Acid-d7 is the labelled analogue of 2-Propylhexanoic Acid
Biochemical Pathways
It’s known that stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Therefore, it can be inferred that 2-Propylhexanoic Acid-d7 might be involved in various metabolic pathways.
Pharmacokinetics
It’s known that the compound is used for pharmaceutical testing , suggesting that it has been studied for its pharmacokinetic properties.
Result of Action
For instance, 2-Propylhexanoic Acid has been found to have toxic effects when administered intraperitoneally .
Action Environment
It’s known that the compound is used in various research fields, including metabolic research and environmental studies , suggesting that its action may be influenced by various environmental factors.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Propylhexanoic Acid-d7 can be achieved through the deuteration of 2-Propylhexanoic Acid. The starting material, 2-Propylhexanoic Acid, can be synthesized through the oxidation of 2-Propyl-1-heptanol. The oxidation reaction can be carried out using an oxidizing agent such as potassium permanganate or chromium trioxide. The resulting 2-Propylhexanoic Acid can then be deuterated using deuterium gas or deuterated solvents such as deuterated water or deuterated methanol.", "Starting Materials": ["2-Propyl-1-heptanol", "Oxidizing agent (potassium permanganate or chromium trioxide)", "Deuterium gas or deuterated solvents (deuterated water or deuterated methanol)"], "Reaction": ["Oxidation of 2-Propyl-1-heptanol using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 2-Propylhexanoic Acid", "Deuteration of 2-Propylhexanoic Acid using deuterium gas or deuterated solvents such as deuterated water or deuterated methanol to yield 2-Propylhexanoic Acid-d7"] } | |
CAS 编号 |
1246818-01-8 |
分子式 |
C9H18O2 |
分子量 |
165.284 |
IUPAC 名称 |
2-(1,1,2,2,3,3,3-heptadeuteriopropyl)hexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-8(6-4-2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/i2D3,4D2,6D2 |
InChI 键 |
HWXRWNDOEKHFTL-WRYJHXPGSA-N |
SMILES |
CCCCC(CCC)C(=O)O |
同义词 |
4-Octanecarboxylic Acid-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)

![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)


![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)

![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)